3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine
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Overview
Description
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine is an organic compound with the molecular formula C13H16N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both methoxy and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine typically involves the reaction of 2,5-dimethylpyrrole with 4-methoxybenzaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-pyrrol-1-yl)-4-hydroxy-benzoic acid: This compound is similar in structure but contains a hydroxy group instead of a methoxy group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Another structurally related compound with potential biological activity.
Uniqueness
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine is unique due to the presence of both methoxy and amine functional groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-8-11(14)6-7-13(12)16-3/h4-8H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEBXYJBULSCQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)N)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354606 |
Source
|
Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313701-97-2 |
Source
|
Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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